methyl 6-oxo-3H-purine-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-oxo-3H-purine-9-carboxylate is a purine derivative with a molecular formula of C7H6N4O3. This compound is part of a broader class of purine derivatives, which are known for their significant biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
The synthesis of methyl 6-oxo-3H-purine-9-carboxylate typically involves the reaction of 8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with various reagents. One common method includes converting the starting material into a diazonium salt, followed by subsequent reactions with phenol, naphthalen-2-ol, or other aromatic compounds . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 6-oxo-3H-purine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different purine derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced purine derivatives.
Scientific Research Applications
Methyl 6-oxo-3H-purine-9-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: This compound is studied for its potential biological activities, including anticancer and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and viral infections.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of methyl 6-oxo-3H-purine-9-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit DNA synthesis and induce apoptosis in cancer cells. The compound’s anticancer activity is attributed to its ability to interfere with the folate-dependent purine and pyrimidine synthesis pathways.
Comparison with Similar Compounds
Methyl 6-oxo-3H-purine-9-carboxylate can be compared with other purine derivatives, such as:
Methyl 6-amino-9-β-D-ribofuranosyl-9H-purine-2-carboxylate: This compound is also a purine nucleoside analog with significant anticancer activity.
Methyl 6-oxo-3,6-dihydro-9H-purine-9-carboxylate: Another similar compound with a slightly different structure but similar biological activities.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C7H6N4O3 |
---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
methyl 6-oxo-1H-purine-9-carboxylate |
InChI |
InChI=1S/C7H6N4O3/c1-14-7(13)11-3-10-4-5(11)8-2-9-6(4)12/h2-3H,1H3,(H,8,9,12) |
InChI Key |
GBLXVTXYQUGVRC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C=NC2=C1N=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.